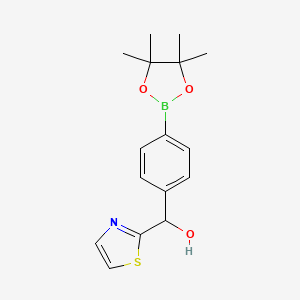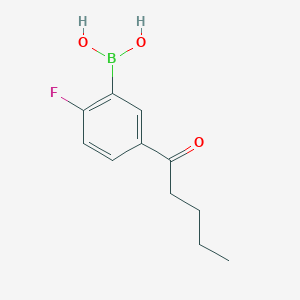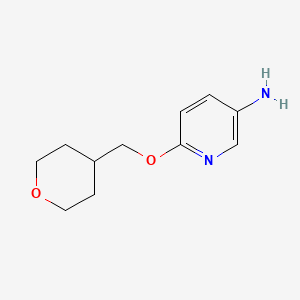![molecular formula C15H17NO B1393493 N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine CAS No. 1219155-16-4](/img/structure/B1393493.png)
N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine” is a type of secondary amine . Secondary amines are organic compounds that contain a nitrogen atom bonded to two organic substituents and one hydrogen atom . They are important starting materials for the preparation of various compounds such as dithiocarbamates and dyes, and form the constituents of many pharmaceuticals .
Synthesis Analysis
The synthesis of secondary amines like “this compound” can be achieved through several methods. One common method is the N-alkylation of primary amines and ammonia. Another method involves the reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4, tin, or iron .Aplicaciones Científicas De Investigación
Synthesis of Antimicrobial Compounds
- New acylthiourea derivatives with structures similar to N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine demonstrated significant antimicrobial properties against various bacterial and fungal strains. Their antimicrobial activity varied based on the substituents on the phenyl group, showing specific interactions with Gram-positive, Gram-negative bacteria, and fungi (Limban et al., 2011).
Organic Synthesis and Chemical Reactions
- Functionally substituted formylphenyl derivatives of ethyl nicotinates were synthesized, involving primary amines and leading to the formation of azomethines and other compounds. These reactions demonstrate the versatility of similar structures in synthesizing a variety of organic compounds (Shatirova & Nagieva, 2020).
Corrosion Inhibition
- Amine derivative compounds, similar to this compound, were synthesized and tested for their corrosion inhibition performance on mild steel in acidic medium. The study found that the inhibitory efficiency was influenced by the type of substituent groups, offering insights into the protective capabilities of these compounds (Boughoues et al., 2020).
Solar Cell Applications
- In the field of renewable energy, a study utilized an amine-based fullerene derivative, showcasing its application as an acceptor and cathode interfacial material in polymer solar cells. This demonstrates the potential of this compound related structures in improving the efficiency of organic solar cells (Lv et al., 2014).
Material Science and Coatings
- Studies focusing on domino reactions and phosphine-catalyzed annulation involved compounds structurally similar to this compound. These compounds have shown potential in synthesizing highly functionalized tetrahydropyridines and other complex organic molecules, highlighting their significance in material science and coatings (Cui et al., 2007; Zhu et al., 2003).
Mecanismo De Acción
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, involving free radical bromination and nucleophilic substitution .
Biochemical Pathways
It’s known that the compound can be involved in reactions at the benzylic position, which could potentially affect various biochemical pathways .
Safety and Hazards
While specific safety and hazard information for “N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine” is not directly available, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Análisis Bioquímico
Biochemical Properties
N-Methyl-N-[2-(4-phenoxyphenyl)ethyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with secondary amines, which are important starting materials for the synthesis of many compounds such as dithiocarbamates and dyes . The nature of these interactions often involves hydrogen bonding and other intermolecular forces, which stabilize the molecular structures of the compounds.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with aromatic amines, which are known to play a role in cell signaling and gene expression . These interactions can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been reported to form hydrogen bonds with other molecules, which can influence its activity and function . Additionally, it may act as an enzyme inhibitor or activator, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that secondary amines, like this compound, can be stable under certain conditions but may degrade over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to participate in metabolic reactions involving secondary amines, which are crucial for the synthesis of various compounds . These interactions can affect metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. Studies have shown that secondary amines can be transported across cell membranes and distributed within tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. For example, it has been observed to localize in certain cellular structures, where it can exert its biochemical effects .
Propiedades
IUPAC Name |
N-methyl-2-(4-phenoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-12-11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRSYTAVKJOXTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr](/img/structure/B1393415.png)
![8-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1393417.png)

![2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1393421.png)
![7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393422.png)

![3-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1393426.png)
![Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1393427.png)
![1-Nitro-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1393429.png)
![Tributyl[(3,5-dimethyl-4,5-dihydroisoxazol-4-yl)methyl]phosphonium chloride](/img/structure/B1393432.png)
